molecular formula C44H86NO7P B1239196 PC(O-18:0/18:2(9Z,12Z)) CAS No. 88542-96-5

PC(O-18:0/18:2(9Z,12Z))

Cat. No. B1239196
CAS RN: 88542-96-5
M. Wt: 772.1 g/mol
InChI Key: LMGTVCKIUNTOEP-HJTCUGKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PC(O-18:0/18:2(9Z, 12Z)), also known as gpcho(18:0/18:2) or gpcho(36:2), belongs to the class of organic compounds known as 1-alkyl, 2-acylglycero-3-phosphocholines. These are glycerophosphocholines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one alkyl chain attached through an ether linkage at the O1-position. Thus, PC(O-18:0/18:2(9Z, 12Z)) is considered to be a glycerophosphocholine lipid molecule. PC(O-18:0/18:2(9Z, 12Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(O-18:0/18:2(9Z, 12Z)) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(O-18:0/18:2(9Z, 12Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane.
PC(o-18:0/18:2(9Z,12Z)) is a glycerophosphocholine.

Scientific Research Applications

Analytical Techniques in Lipoprotein Research

PC(O-18:0/18:2(9Z,12Z)), also known as 1-stearoyl-2-linoleoylphosphatidylcholine, has been studied for its role in the oxidation of lipoproteins. Hui et al. (2012) developed a liquid chromatography/mass spectrometry (LC/MS) method to measure phosphatidylcholine hydroperoxides, including PC 18:0/18:2-OOH, in lipoproteins like LDL and HDL. This technique offers precise quantification, essential for understanding the oxidation mechanisms in cardiovascular diseases (Hui et al., 2012).

Phospholipid Analysis in Biological Samples

Another significant application is in the analysis of phospholipids in biological samples. Hui et al. (2010) introduced an LC/MS method for qualitative and quantitative analysis of phosphatidylcholine hydroperoxides in human plasma, using PC 18:0/18:2-OOH as a standard. This method is crucial for studying lipid peroxidation in various biological processes and diseases (Hui et al., 2010).

MALDI-TOF MS in Phospholipid Profiling

The use of matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometry for phosphatidylcholine analysis, including PC(O-18:0/18:2(9Z,12Z)), has been explored by Zabrouskov et al. (2001). This method addresses challenges like spectral overlap and ambiguities among structural isomers, offering a more accurate profiling of phosphatidylcholines in plants (Zabrouskov et al., 2001).

properties

CAS RN

88542-96-5

Product Name

PC(O-18:0/18:2(9Z,12Z))

Molecular Formula

C44H86NO7P

Molecular Weight

772.1 g/mol

IUPAC Name

[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H86NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-49-41-43(42-51-53(47,48)50-40-38-45(3,4)5)52-44(46)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h15,17,21,23,43H,6-14,16,18-20,22,24-42H2,1-5H3/b17-15-,23-21-/t43-/m1/s1

InChI Key

LMGTVCKIUNTOEP-HJTCUGKVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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